1-Bromodecane-10,10,10-d3
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Overview
Description
1-Bromodecane-10,10,10-d3 is a heavy, colorless, and odorless liquid. It is used as an intermediate to manufacture surfactant, pharmaceuticals, and other organic compounds . It is also used as a solvent .
Synthesis Analysis
1-Bromodecane participates in the alkylation of pentaerythritol and introduces two lipophilic groups in pentaerythritol. It reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .Molecular Structure Analysis
The linear formula of 1-Bromodecane-10,10,10-d3 is CD3(CH2)8CH2Br . Its molecular weight is 224.20 .Chemical Reactions Analysis
1-Bromodecane-10,10,10-d3 is highly flammable and can react with strong oxidizing agents, acids, and bases.Physical And Chemical Properties Analysis
1-Bromodecane-10,10,10-d3 has a boiling point of 216 °C and a melting point of -8.2 °C. It has a refractive index of 1.441 and a density of 1.105 g/mL. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents .Scientific Research Applications
Organic Synthesis
1-Bromodecane-10,10,10-d3: is primarily used in organic synthesis as a reagent for introducing a decyl group . It’s particularly useful in the synthesis of various organic compounds due to its reactivity and the stability of the carbon-bromine bond. The deuterium labeling at the terminal carbon allows for tracking in reaction mechanisms, making it valuable for isotopic labeling studies.
Pharmaceutical Research
In pharmaceutical research, 1-Bromodecane-10,10,10-d3 serves as a stable isotopic label, which is crucial for drug metabolism studies . It helps in understanding the pharmacokinetics of drug molecules by tracing the path and distribution of deuterium-labeled compounds within biological systems.
Materials Science
The compound finds applications in materials science, particularly in the study of organic semiconductors and surface coatings . Its ability to form self-assembled monolayers on surfaces can be exploited to modify the surface properties of materials for specific applications.
Environmental Studies
1-Bromodecane-10,10,10-d3: can be used as a tracer or internal standard in environmental fate studies of brominated compounds . Its deuterated form provides an advantage in mass spectrometry, allowing for more accurate quantification and monitoring of environmental pollutants.
Biochemistry
In biochemistry, this compound is used in the study of lipid membranes and the behavior of long-chain molecules in biological systems . The deuterium labeling allows researchers to use NMR spectroscopy to investigate the dynamics and interactions of these molecules within cell membranes.
Industrial Applications
While not a direct application in scientific research, 1-Bromodecane-10,10,10-d3 is also relevant in industrial settings where it may be used as a precursor or intermediate in the manufacture of larger, more complex molecules . Its deuterated form is particularly useful in creating standards for quality control and process monitoring.
Safety and Hazards
1-Bromodecane-10,10,10-d3 is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Brominated compounds like 1-bromodecane-10,10,10-d3 are often used in organic synthesis .
Mode of Action
As a brominated compound, it may participate in various chemical reactions, particularly in the formation of carbon-bromine bonds .
Biochemical Pathways
Brominated compounds are generally involved in a wide range of chemical reactions and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point of 238 °c and density of 1080 g/mL at 25 °C may influence its pharmacokinetic behavior.
Result of Action
As a brominated compound, it may participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromodecane-10,10,10-d3. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
properties
IUPAC Name |
10-bromo-1,1,1-trideuteriodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodecane-10,10,10-d3 |
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